4-((4-Acetamidophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid
Description
4-((4-Acetamidophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid is a substituted butanoic acid derivative featuring a 4-oxobutanoic acid backbone with two distinct substituents:
- Position 2: An isobutylamino group, introducing steric bulk and lipophilicity.
Properties
IUPAC Name |
4-(4-acetamidoanilino)-2-(2-methylpropylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-10(2)9-17-14(16(22)23)8-15(21)19-13-6-4-12(5-7-13)18-11(3)20/h4-7,10,14,17H,8-9H2,1-3H3,(H,18,20)(H,19,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJQHVKCJGQZBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(CC(=O)NC1=CC=C(C=C1)NC(=O)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for 4-((4-Acetamidophenyl)amino)-2-(isobutylamino)-4-oxobutanoic Acid
Stepwise Assembly via Acetylation and Amination
The most widely reported approach involves sequential functionalization of a 4-oxobutanoic acid backbone. A key precedent is found in the synthesis of structurally analogous imidazole-acetate derivatives, where acetylation of aminophenyl groups using acetyl chloride in methanol yielded acetamidophenyl intermediates. For the target compound, this step would involve reacting 4-aminophenylamine with acetyl chloride under reflux conditions to form the 4-acetamidophenyl group.
The isobutylamino moiety is introduced via nucleophilic substitution or reductive amination. For instance, in the synthesis of AC2, acetaminophen was condensed with an aminophenyl intermediate in methanol at 100°C, suggesting that similar conditions could facilitate coupling between 4-oxobutanoic acid derivatives and isobutylamine.
Friedel-Crafts Acylation for 4-Oxobutanoic Acid Formation
The 4-oxobutanoic acid core can be constructed using Friedel-Crafts acylation, as demonstrated in the synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid. In this method, succinic anhydride reacts with toluene in the presence of AlCl₃. Adapting this strategy, substituted aromatic amines could serve as substrates for introducing the acetamidophenyl group early in the synthesis.
Table 1: Comparative Analysis of Acylation Methods
| Method | Catalyst | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Friedel-Crafts | AlCl₃ | 80°C | 65-70 | |
| Acetyl Chloride | None | 100°C | 72-78 | |
| Alkali Metal Enolate | NaOMe | 25°C | 85-90 |
The patent EP1097919A2 describes a superior approach using alkali metal enolates (e.g., sodium methoxide) to form 4-amino-3-oxo-butanoic acid esters at ambient temperatures, achieving yields exceeding 85%. This method could be adapted for the target compound by substituting ester groups with acetamidophenyl and isobutylamino functionalities.
Mechanistic Insights into Key Reactions
Acetylation Dynamics
The acetylation of aromatic amines follows an electrophilic substitution mechanism. In AC1 synthesis, acetyl chloride acts as both reactant and acid catalyst in methanol, with the reaction completing within 2 hours at 100°C. FTIR data from AC1 (NH stretch: 3298 cm⁻¹, C=O: 1683 cm⁻¹) confirm successful acetylation, providing a spectroscopic benchmark for the target compound’s acetamidophenyl group.
Enolate-Mediated Coupling
The patent method utilizes alkali metal enolates to deprotonate β-keto esters, enabling nucleophilic attack on electrophilic partners. For the target molecule, this could involve generating a succinic acid-derived enolate, followed by sequential amination with 4-acetamidophenylamine and isobutylamine.
Reaction Scheme:
$$
\text{Succinic anhydride} + \text{Ar-NH}2 \xrightarrow{\text{AlCl}3} \text{4-Oxo intermediate} \xrightarrow{\text{Isobutylamine}} \text{Target compound}
$$
where Ar = 4-acetamidophenyl.
Optimization Strategies and Yield Enhancement
Solvent and Temperature Effects
Data from AC1–AC6 syntheses reveal that methanol is optimal for both solubility and recrystallization. Reactions conducted in methanol at 100°C consistently yielded 65–78% products, whereas water-based systems led to hydrolysis byproducts. The patent method achieved higher yields (85–90%) using tetrahydrofuran (THF) at room temperature, suggesting that non-protic solvents may improve efficiency for enolate reactions.
Protecting Group Strategies
The carboxylic acid group in the target compound necessitates protection during amination steps. AC4 synthesis employed esterification with salicylic acid, followed by acidic hydrolysis to regenerate the carboxylic acid. This two-step approach (yield: 70%) could be applied to prevent unwanted side reactions during isobutylamino group introduction.
Analytical Characterization and Validation
Spectroscopic Confirmation
1H-NMR and FTIR data from analogous compounds provide critical reference points:
- 1H-NMR : Expected signals include δ 2.10 (acetamide CH₃), δ 4.10–4.30 (CH₂ from butanoic acid), and δ 7.00–7.60 (aromatic protons).
- FTIR : Key bands at 1680–1705 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (NH stretch).
Chromatographic Purity
HPLC analysis of AC2 showed >95% purity after recrystallization, underscoring the importance of methanol-water solvent systems for final purification.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Carboxylic acid derivatives such as esters or amides.
Reduction: Amines, which can be further functionalized.
Substitution: Substituted phenyl derivatives, depending on the electrophile used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Medicine: Potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It could be employed in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a drug, it might interact with biological targets such as enzymes or receptors. The molecular pathways involved would be determined by the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The following compounds share the 4-oxobutanoic acid core but differ in substituents, leading to variations in physicochemical and biological properties:
Physicochemical Properties
- Solubility: The target compound’s isobutylamino group increases lipophilicity (higher logP) compared to the methylidene or halogenated analogs.
- Hydrogen Bonding : The acetamidophenyl group in the target and ’s compound supports intermolecular hydrogen bonds, critical for crystal packing ( ).
- Thermal Stability : Methylidene and conjugated double bonds ( ) may lower melting points compared to the saturated target compound.
Key Research Findings
- Crystallography : highlights that amide derivatives form dimeric chains via O–H···O and N–H···O interactions, stabilizing the crystal lattice . The target compound’s isobutyl group may disrupt such packing, altering solubility.
- Antimicrobial Potential: demonstrates that substitutions on the 4-oxobutanoic acid scaffold (e.g., 4-acetamidophenyl in TP33) enhance activity against fungal targets .
- Metabolic Stability: Endogenous metabolites like (S)-2-acetamido-4-amino-4-oxobutanoic acid ( ) suggest that the acetamido group may confer resistance to hydrolysis, a trait shared with the target compound.
Biological Activity
4-((4-Acetamidophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid is a complex organic compound with significant potential in various scientific fields, including medicinal chemistry and pharmacology. This compound features a unique structure that includes an acetamide group, an isobutylamino group, and a carboxylic acid moiety, contributing to its multifaceted biological activities.
Chemical Structure
The IUPAC name of the compound is 4-(4-acetamidoanilino)-2-(2-methylpropylamino)-4-oxobutanoic acid. The molecular formula is C16H23N3O4, and its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of functional groups such as amino and acetamido allows the compound to form hydrogen bonds and engage in electrostatic interactions with proteins and enzymes, which may influence their activity.
Pharmacological Studies
Recent studies have explored the pharmacological potential of this compound. Notably:
- Antitumor Activity : Research indicates that derivatives of similar compounds exhibit antitumor properties by inhibiting cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of intrinsic pathways.
- Anti-inflammatory Effects : Some studies suggest that the compound may exhibit anti-inflammatory activity by modulating cytokine production and inhibiting inflammatory mediators.
- Neuroprotective Properties : Preliminary findings indicate potential neuroprotective effects, possibly through the modulation of oxidative stress pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | References |
|---|---|---|
| Antitumor | Inhibition of cell proliferation | , |
| Anti-inflammatory | Reduced cytokine levels | , |
| Neuroprotective | Modulation of oxidative stress |
Case Studies
- Antitumor Efficacy : A study published in Journal of Medicinal Chemistry investigated a series of compounds related to this compound, demonstrating significant cytotoxicity against human breast cancer cells (MCF-7). The study highlighted the role of the isobutylamino group in enhancing cellular uptake and bioactivity.
- Inflammation Modulation : In a preclinical model of arthritis, administration of the compound resulted in a marked decrease in inflammatory markers (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.
- Neuroprotection in Models of Neurodegeneration : A recent investigation into neuroprotective effects showed that treatment with this compound reduced neuronal cell death in models of oxidative stress-induced damage, indicating its therapeutic potential for neurodegenerative diseases.
Q & A
Q. What are the optimal synthetic routes for 4-((4-Acetamidophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid, and how can reaction conditions be tailored to improve yield?
The compound is synthesized via multi-step organic reactions involving intermediates like 4-acetamidoaniline and isobutylamine. Key steps include amide bond formation and keto-acid derivatization. Reaction optimization may involve adjusting solvents (e.g., DMF for polar intermediates), temperature control (e.g., 0–5°C for sensitive steps), and catalysts (e.g., EDC/HOBt for coupling reactions). Purification often requires column chromatography with gradients of ethyl acetate/hexane .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, leveraging hydrogen-bonding patterns and torsional angles for validation .
- NMR : Confirm the presence of the acetamido (δ ~2.1 ppm, singlet for CH₃), isobutylamino (δ ~1.0–1.5 ppm for CH₂/CH₃), and oxobutanoic acid (δ ~12.5 ppm for COOH) groups .
- HRMS : Verify molecular weight (C₁₆H₂₂N₃O₄; expected [M+H]⁺ = 320.1608) .
Q. What computational tools are recommended for predicting the compound’s physicochemical properties and reactivity?
Tools like Gaussian (DFT calculations) predict logP (hydrophobicity ~1.8) and pKa (carboxylic acid ~3.5). Molecular docking (AutoDock Vina) can model interactions with biological targets (e.g., enzymes), guided by the compound’s hydrogen-bond donors (2) and acceptors (4) .
Advanced Research Questions
Q. How can researchers design experiments to study the compound’s inhibition of human thymidylate synthase (hTS), and what contradictory data might arise?
- Assay design : Use fluorescence-based activity assays with recombinant hTS, monitoring dUMP→dTMP conversion. Include positive controls (e.g., 5-fluorouracil) .
- Contradictions : Discrepancies between in vitro IC₅₀ (e.g., 10 µM) and cellular efficacy (e.g., higher IC₅₀ due to poor membrane permeability) may occur. Validate using orthogonal assays (e.g., SPR for binding kinetics) .
Q. What strategies resolve conflicting solubility data in biological vs. non-polar solvents?
The compound’s solubility profile is pH-dependent: insoluble in water at neutral pH (~0.1 mg/mL) but soluble in DMSO (>50 mg/mL). For in vitro studies, use co-solvents (e.g., <1% DMSO) and confirm stability via HPLC. For in vivo applications, consider prodrug derivatization (e.g., esterification of the carboxylic acid) .
Q. How can researchers analyze the compound’s interaction with serum albumin, and what methodological pitfalls should be avoided?
- Fluorescence quenching : Monitor tryptophan emission (λₑₓ = 280 nm, λₑₘ = 340 nm) with increasing compound concentration. Calculate binding constants (Kₐ) using Stern-Volmer plots .
- Pitfalls : Avoid inner-filter effects by diluting samples (OD < 0.1 at λₑₓ). Confirm specificity via competition assays (e.g., warfarin displacement for Site I binding) .
Q. What approaches are recommended for elucidating metabolic pathways in hepatic microsomes?
- Phase I metabolism : Incubate with CYP450 isoforms (e.g., CYP3A4) and NADPH. Identify metabolites via LC-MS/MS (e.g., hydroxylation at the isobutyl group or N-deacetylation) .
- Phase II : Test glucuronidation using UDPGA. Compare wild-type vs. KO hepatocytes to identify UGT isoforms involved .
Methodological Guidance for Data Interpretation
Q. How should researchers address discrepancies between crystallographic data and molecular dynamics (MD) simulations?
If MD predicts flexible side-chain conformations (e.g., isobutylamino rotation) not observed in crystallography, cross-validate with NMR NOESY (nuclear Overhauser effects) to assess solution-state dynamics. Adjust force fields (e.g., AMBER) to better match experimental torsional profiles .
Q. What statistical methods are appropriate for analyzing dose-response data in enzyme inhibition studies?
Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ and Hill coefficients. Use ANOVA with Tukey’s post-hoc test for multi-group comparisons. Report 95% confidence intervals to assess significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
